molecular formula C9H8O5 B2643779 (2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid CAS No. 2060522-85-0

(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2643779
CAS No.: 2060522-85-0
M. Wt: 196.158
InChI Key: MFYJHNSYMFVVOG-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid is an organic compound featuring a furan ring substituted with a methoxycarbonyl group and a propenoic acid moiety

Scientific Research Applications

(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of furan-2-carboxylic acid with methanol in the presence of a catalyst, followed by a Wittig reaction to introduce the propenoic acid moiety . The reaction conditions often require specific temperatures and pH levels to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and Wittig reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of renewable biomass sources for the furan derivatives can also be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

Mechanism of Action

The mechanism by which (2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

IUPAC Name

(E)-3-(4-methoxycarbonylfuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-13-9(12)6-4-7(14-5-6)2-3-8(10)11/h2-5H,1H3,(H,10,11)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYJHNSYMFVVOG-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=COC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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